molecular formula C16H20N4O2S B2569046 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2310224-17-8

5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2569046
CAS No.: 2310224-17-8
M. Wt: 332.42
InChI Key: DCHNPCIGJXDTAN-UHFFFAOYSA-N
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Description

5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2310224-17-8) is a synthetic organic compound with the molecular formula C16H20N4O2S and a molecular weight of 332.42 g/mol . This molecule features a benzothiadiazole (BTD) group, a well-known heterocyclic acceptor fragment, linked via a carbonyl bridge to a 1,4-diazepane ring substituted with an oxolan-3-yl (tetrahydrofuran) group . The BTD functional group is highly valued in materials science for developing donor-acceptor materials for organic electronics and photonics, often contributing to high thermal stability and photostability . Researchers utilize such compounds in the development of advanced materials, including organic semiconductors, fluorescent luminophores, and components for photovoltaics and optoelectronics . The structural design of this compound, which includes a diazepane ring system, also suggests potential investigative applications in medicinal chemistry for probing biological systems. Available from suppliers like Life Chemicals, this product is offered in various quantities for research and development purposes . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHNPCIGJXDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxolan-3-yl group, which is then reacted with 1,4-diazepane under controlled conditions to form the intermediate product. This intermediate is subsequently subjected to a carbonylation reaction to introduce the carbonyl group. Finally, the benzothiadiazole moiety is incorporated through a cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole exhibits potential antimicrobial properties. The mechanism of action may involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways. Research has shown that compounds with similar structural features often exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Initial findings suggest that it may modulate cellular pathways involved in cancer progression. For instance, compounds containing the benzothiadiazole moiety have demonstrated activity against various cancer cell lines, including those associated with glioblastoma and breast cancer . The ability to induce apoptosis in cancer cells is a critical area of ongoing research.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity of the final product.

Related Compounds

Several structurally similar compounds have been synthesized to explore their biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepaneContains a thiophene ring instead of benzothiadiazoleUnique electronic properties due to thiophene
3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl] benzonitrileFeatures a benzonitrile moietyDifferent reactivity due to nitrile group
1-(Oxolan-3-yl)-4-(furan-2-carbonyl)-1,4-diazepaneIncorporates a furan ringDistinct reactivity and potential biological activity

These analogues help elucidate the structure-activity relationship (SAR) that contributes to the biological efficacy of these compounds.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. A notable study highlighted the synthesis and evaluation of similar compounds which demonstrated significant cytotoxicity against cancer cell lines . In vivo studies using genetically modified models have also shown promising results regarding the anti-diabetic properties of related oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Structural Similarities and Differences

Core Structure Comparison :

  • Target Compound: Features a fused 2,1,3-benzothiadiazole system, distinguishing it from non-fused 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy/thio-1,2,3-thiadiazoles described in ). The fused aromatic system enhances planarity and electronic delocalization, which may influence binding to biological targets or materials science applications.
  • Analogues from : Non-fused 1,2,3-thiadiazoles with aryloxy (e.g., 3a-e) or arylthio (e.g., 6a-j) substituents at position 3. These lack the diazepane-carbonyl and oxolan moieties, resulting in simpler electronic profiles and reduced steric bulk .

Substituent Effects :

  • The oxolan-3-yl group adds a tetrahydrofuran-derived substituent, contributing to stereoelectronic modulation and metabolic stability, contrasting with the planar aryl groups in analogues from .

Analogues from :

  • Synthesized via substitution reactions using 5-chloro-1,2,3-thiadiazole derivatives (e.g., 2) with phenols/thiophenols in DMF/NaH. This method is efficient for aryloxy/thio derivatives but lacks the complexity required for diazepane or oxolan incorporation .

Physicochemical and Pharmacological Properties

Electronic Properties :

  • The benzothiadiazole core in the target compound is strongly electron-withdrawing, which may stabilize charge-transfer interactions absent in non-fused thiadiazoles.
  • Aryloxy/thio substituents in analogues (e.g., 3a-e , 6a-j ) offer moderate electron-donating/withdrawing effects, but lack the conformational diversity of diazepane and oxolan .

Solubility and Bioavailability :

  • The diazepane and oxolan groups likely improve aqueous solubility compared to purely aromatic analogues, which may suffer from poor bioavailability due to high lipophilicity.

Data Table: Key Comparisons

Property Target Compound Analogues (e.g., 3a-e, 6a-j)
Core Structure Fused 2,1,3-benzothiadiazole Non-fused 1,2,3-thiadiazole
Key Substituents Diazepane-carbonyl, oxolan-3-yl Aryloxy, arylthio
Synthetic Complexity High (multi-step functionalization) Moderate (single-step substitution)
Solubility Likely higher (polar groups) Lower (aromatic substituents)
Conformational Flexibility High (diazepane ring) Low (rigid aryl groups)
Bioactivity Potential Broad (kinase inhibition, CNS targets) Narrower (antimicrobial focus)

Biological Activity

5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting relevant research findings and case studies.

  • IUPAC Name : 2,1,3-benzothiadiazol-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
  • Molecular Formula : C16H20N4O2S
  • Molecular Weight : 332.42 g/mol
  • CAS Number : 2310224-17-8

Biological Activity Overview

The biological activity of benzothiadiazole derivatives has been extensively studied. The specific compound has shown potential in various pharmacological applications:

Antioxidant and Anti-inflammatory Activities

Research indicates that benzothiadiazole derivatives can exhibit significant antioxidant and anti-inflammatory properties. For instance, a related study synthesized benzothiazole derivatives and evaluated their antioxidant capabilities using the ABTS assay. Compounds similar to this compound demonstrated IC50 values indicative of effective radical scavenging activity .

Anticonvulsant Activity

A study focused on benzothiazole derivatives containing oxadiazole moieties revealed that certain compounds exhibited anticonvulsant properties. The synthesized derivatives were tested in vivo using seizure models, showing promising results in reducing seizure durations compared to control substances like phenytoin . This suggests that the compound could be a candidate for further investigation in epilepsy treatment.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways or neuronal excitability. For example:

  • COX Inhibition : Some benzothiadiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiadiazole derivatives:

StudyFindings
Synthesis and Evaluation of Benzothiazole Derivatives Identified potent antioxidant and anti-inflammatory activities; compounds showed effective radical scavenging capabilities.
Anticonvulsant Activity Study Compounds demonstrated significant reduction in seizure duration; effective against both tonic-clonic and absence seizures.
Molecular Docking Studies Showed strong binding interactions with target proteins involved in seizure modulation; potential for drug development in epilepsy.

Q & A

Q. Key Steps

  • Intermediate Preparation : Start with 4,7-dibromo-2,1,3-benzothiadiazole, which can be functionalized via coupling reactions.
  • Coupling Conditions : Use PdCl₂(PPh₃)₂ in anhydrous THF at 70°C under nitrogen for 12 hours to attach thienyl or aryl groups .

How can the stereochemistry and purity of the oxolan-3-yl-diazepane fragment be validated?

Advanced Structural Characterization
The oxolan-3-yl-diazepane group requires rigorous stereochemical analysis due to potential conformational flexibility. Methods include:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as applied to pyrazoline derivatives in ) .
  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations).
  • HPLC-MS : Confirm purity (>95%) using reverse-phase chromatography coupled with mass spectrometry .

What experimental designs are suitable for studying mechanochromic luminescence (MCL) in benzothiadiazole derivatives?

Advanced Application Focus
Benzothiadiazole-based donor-acceptor systems exhibit MCL due to reversible crystal-to-amorphous transitions under mechanical stress. Design experiments to:

  • Induce Polymorphism : Crystallize the compound under varied solvents/temperatures to obtain polymorphic or pseudopolymorphic forms .
  • Characterize MCL : Use fluorescence microscopy to track emission color changes (e.g., green → yellow → orange) upon grinding or compression. Correlate results with single-crystal XRD data to link structural rearrangements (e.g., thienyl group rotation) to optical shifts .

How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Advanced Data Analysis
Discrepancies between experimental and theoretical NMR data often arise from solvation effects or dynamic conformations. Mitigation strategies:

  • Solvent Screening : Acquire NMR spectra in deuterated DMSO, CDCl₃, and THF to assess solvent-dependent shifts.
  • Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., in diazepane rings) by variable-temperature NMR .
  • DFT Optimization : Use Gaussian or ORCA to model solvent effects and Boltzmann-weighted conformer populations .

What methodologies optimize the coupling efficiency of the 1,4-diazepane-carbonyl group?

Advanced Synthetic Optimization
The diazepane-carbonyl linkage is prone to steric hindrance. Improve yield by:

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Ni(COD)₂ for cross-couplings involving bulky fragments.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C in DMF) .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) to prevent side reactions during coupling .

How do pseudopolymorphic forms affect the compound’s bioactivity or material properties?

Advanced Structure-Property Analysis
Pseudopolymorphs (solvates/hydrates) can alter solubility, stability, and intermolecular interactions. Experimental approaches:

  • Thermogravimetric Analysis (TGA) : Quantify solvent loss in pseudopolymorphs (e.g., 5–10% weight loss below 150°C).
  • Dissolution Testing : Compare solubility profiles in PBS (pH 7.4) and simulated gastric fluid.
  • Biological Assays : Test polymorph-dependent inhibition of target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Process Chemistry
Scale-up hurdles include low yields in cross-coupling steps and purification difficulties. Solutions:

  • Flow Chemistry : Implement continuous flow reactors for Pd-catalyzed steps to enhance reproducibility .
  • Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Crystallization Engineering : Use anti-solvent precipitation (e.g., water addition to DMSO) to improve yield and purity .

How can computational tools predict the compound’s photophysical properties?

Advanced Computational Modeling
Time-dependent DFT (TD-DFT) and molecular dynamics (MD) simulations can predict absorption/emission spectra. Workflow:

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Excited-State Calculations : Apply CAM-B3LYP with solvent corrections (e.g., PCM model for DCM).

Validation : Compare computed λmax with experimental UV-vis data (e.g., 450–550 nm for benzothiadiazoles) .

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